molecular formula C23H20N2O2 B11521696 1-Amino-4-[(2,4,6-trimethylphenyl)amino]anthracene-9,10-dione

1-Amino-4-[(2,4,6-trimethylphenyl)amino]anthracene-9,10-dione

Cat. No.: B11521696
M. Wt: 356.4 g/mol
InChI Key: NCLNJUNWQAXAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-AMINO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves the following steps :

    Reduction: 1,4-Dihydroxyanthraquinone is reduced to its leuco form.

    Condensation: The leuco form is then condensed with 2,4,6-trimethylaniline.

    Oxidation: The resulting product is oxidized to form the final compound.

Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-AMINO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including :

    Oxidation: Can be oxidized to form different quinone derivatives.

    Reduction: Can be reduced to its leuco form.

    Substitution: Undergoes substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications :

    Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of colored plastics, inks, and coatings.

Mechanism of Action

Comparison with Similar Compounds

1-AMINO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its specific structure and properties . Similar compounds include:

    1,4-Bis(mesitylamino)anthraquinone: Another anthraquinone derivative with similar dye properties.

    1-Amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-(mesitylamino)anthraquinone: A structurally related compound with different substituents.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

1-amino-4-(2,4,6-trimethylanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-12-10-13(2)21(14(3)11-12)25-18-9-8-17(24)19-20(18)23(27)16-7-5-4-6-15(16)22(19)26/h4-11,25H,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLNJUNWQAXAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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